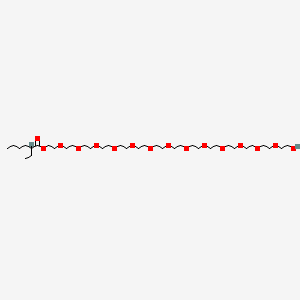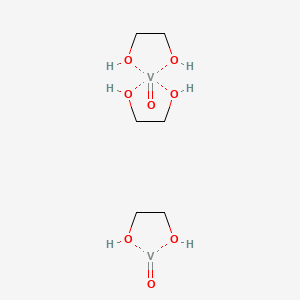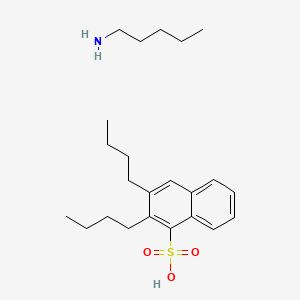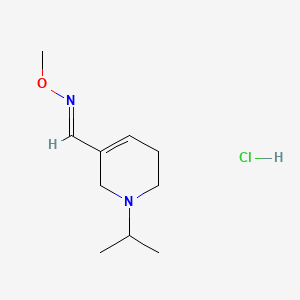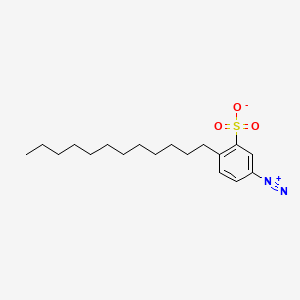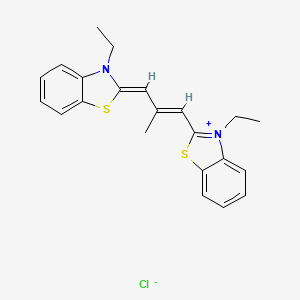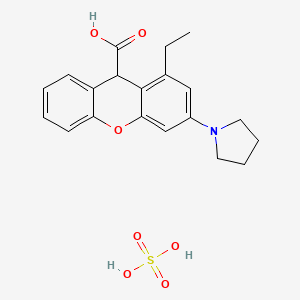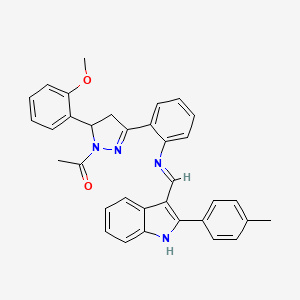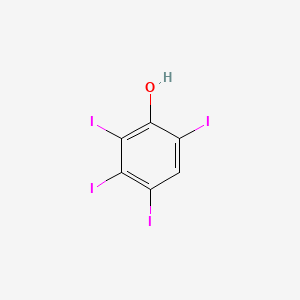
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt is a chemical compound that belongs to the class of sulfonic acids. It is characterized by a long hydrocarbon chain with a sulfonic acid group and a hydroxyl group attached at various positions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt typically involves the sulfonation of dodecane followed by the introduction of a hydroxyl group at specific positions. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by hydrolysis to introduce the hydroxyl group. The final step involves neutralization with ammonia to form the monoammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfide or thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to interact with and stabilize emulsions.
Antimicrobial Activity: The sulfonic acid group disrupts microbial cell membranes, leading to cell lysis.
Drug Delivery: The compound can form micelles that encapsulate drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Octanesulfonic acid sodium salt: A shorter-chain analog used in similar applications but with different solubility and surfactant properties.
1-Decanesulfonic acid sodium salt: Another analog with intermediate chain length, offering a balance between hydrophobic and hydrophilic properties.
Uniqueness
1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant behavior and reactivity.
Properties
CAS No. |
70953-85-4 |
|---|---|
Molecular Formula |
C12H29NO4S |
Molecular Weight |
283.43 g/mol |
IUPAC Name |
azanium;2-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);1H3 |
InChI Key |
MITFTBAKMFZZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
